1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of GPV574 involves several steps, starting with the preparation of the intermediate compounds. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
GPV574 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
GPV574 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antiarrhythmic drugs and their effects on ion channels.
Biology: It is used in research to understand the mechanisms of ion channel inhibition and its effects on cellular function.
Medicine: It is studied for its potential therapeutic applications in treating arrhythmias and other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
GPV574 exerts its effects by inhibiting the delayed rectifier potassium ion channel HERG. This inhibition prevents the flow of potassium ions through the channel, which can affect the electrical activity of cells. The molecular targets and pathways involved include the binding of GPV574 to the HERG channel and the subsequent blockage of ion flow .
Comparison with Similar Compounds
GPV574 is similar to other Class 1C antiarrhythmic drugs, such as propafenone. unlike propafenone, GPV574 does not remain permanently trapped in the channel pore, allowing for the recovery of channel activity within 60 seconds after wash-out . Other similar compounds include flecainide and encainide, which also inhibit ion channels but may have different binding affinities and pharmacokinetic properties .
Biological Activity
1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer and antimicrobial activities, alongside relevant case studies and research findings.
- Molecular Formula : C23H25F3N4O3S
- Molecular Weight : 494.53 g/mol
- IUPAC Name : 1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propan-1-one
- Solubility : Soluble in various solvents
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar piperazine-based compounds have shown significant antiproliferative effects against various cancer cell lines.
In a comparative study, compounds structurally related to this compound exhibited notable selectivity towards tumor cells while sparing normal cells, suggesting a promising therapeutic index.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar piperazine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Compound | Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Piperazine derivatives | E. coli | 17 | |
Piperazine derivatives | S. aureus | 20 |
These findings indicate that the biological activity may extend beyond anticancer effects to include antimicrobial properties.
The proposed mechanisms underlying the biological activities of this compound involve:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes apoptotic pathways in tumor cells, leading to programmed cell death.
Case Studies
Several case studies have documented the efficacy of piperazine derivatives similar to the compound :
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of a piperazine derivative on HeLa cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with the compound over a 48-hour period.
Case Study 2: Antimicrobial Screening
Another study evaluated various piperazine compounds against common pathogens. The results showed that certain modifications to the piperazine ring enhanced antibacterial activity significantly compared to standard antibiotics.
Properties
CAS No. |
635703-12-7 |
---|---|
Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[4-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C23H30N2O3/c1-17-5-4-6-23(18(17)2)25-13-11-24(12-14-25)15-21(27)16-28-22-9-7-20(8-10-22)19(3)26/h4-10,21,27H,11-16H2,1-3H3 |
InChI Key |
KQZDGQRWGREOJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C)O)C |
Origin of Product |
United States |
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